Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

Sodium Channel Pharmacology Ion Channel Selectivity Cardiac Safety Profiling

Procure Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate for cardiac Nav1.5 pharmacology (11 nM IC50, 367-fold selectivity) or dual PI3K/mTOR inhibitor synthesis. The 1,5-naphthyridine core enables orthogonal Suzuki coupling (62.4% yield) while exhibiting >10,000 nM CYP1A2/2C9 inhibition, minimizing DDI risk. Distinct reactivity versus 1,8/1,6-isomers.

Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.1 g/mol
CAS No. 127094-57-9
Cat. No. B180526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
CAS127094-57-9
Molecular FormulaC11H8Cl2N2O2
Molecular Weight271.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl
InChIInChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3
InChIKeyIEMYKIJFCCTLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: A Dual Chlorinated Naphthyridine Scaffold for Heterocyclic Synthesis and Ion Channel Research Procurement


Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate (CAS 127094-57-9) is a 1,5-naphthyridine heterocyclic building block bearing two chlorine atoms at the 4- and 6-positions and an ethyl ester at the 3-position [1]. With a molecular weight of 271.10 g/mol, an XLogP3-AA value of 3.0, and zero hydrogen bond donors, this compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions and medicinal chemistry campaigns [1][2]. The 1,5-naphthyridine core is structurally distinct from the more extensively studied 1,8-naphthyridine isomer and has been validated as a privileged scaffold in novel bacterial topoisomerase inhibitor (NBTI) programs [3].

Procurement Risk Alert: Why Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate Cannot Be Replaced by Isomeric Naphthyridines or Mono-Chlorinated Analogs


Generic substitution of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate with alternative naphthyridine isomers or analogs carrying different halogenation patterns introduces substantial risk of synthetic failure and biological profile divergence. The 1,5-naphthyridine isomer exhibits reactivity characteristics distinct from the more common 1,8- and 1,6-naphthyridines, with transition metal complexes of 1,5-naphthyridine forming one-dimensional coordination polymers in a "stepped" bridging fashion that differs from other isomers [1]. Furthermore, published structure-activity relationship (SAR) studies on NBTI antibacterial programs have established that substitution patterns on the 1,5-naphthyridine core are highly intolerant of deviation: only a narrow range of substituents at C-2 and C-7 are tolerated for optimal antibacterial activity, while substitutions at other positions generally exert a detrimental effect on potency and spectrum [2]. Replacing the 4,6-dichloro motif with a mono-chloro, unsubstituted, or different di-substituted pattern will yield a compound with unvalidated and likely inferior performance in established synthetic routes and biological assays.

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: Quantitative Differentiation Evidence Against In-Class and Structural Comparators


Ion Channel Selectivity Profile: Human Nav1.5 vs. Nav1.7 Inhibition Potency Differential

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate demonstrates a distinct human sodium channel isoform selectivity profile that differentiates it from broad-spectrum sodium channel blockers and positions it for applications requiring preferential Nav1.5 engagement. In automated patch-clamp electrophysiology assays, this compound exhibited an IC50 of 11 nM against partially inactivated human Nav1.5 (expressed in HEK293 cells), measured after 5 to 10 minutes post-compound washout using the PatchXpress system [1]. In contrast, when evaluated against human Nav1.7 under comparable patch-clamp conditions (whole-cell voltage clamp, PatchXpress, partially inactivated state), the IC50 was determined to be 4040 nM, representing an approximately 367-fold selectivity for Nav1.5 over Nav1.7 [2].

Sodium Channel Pharmacology Ion Channel Selectivity Cardiac Safety Profiling Pain Target Screening

CYP450 Metabolic Liability Assessment: Favorable CYP1A2 and CYP2C9 Inhibition Profile (>10 μM)

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate exhibits minimal inhibition of key human cytochrome P450 isoforms, representing a favorable metabolic stability profile compared to naphthyridine analogs that demonstrate sub-micromolar CYP inhibition and consequent drug-drug interaction liability. In human liver microsome assays, this compound showed IC50 values exceeding 10,000 nM (>10 μM) against both CYP1A2 (assessed via phenacetin O-deethylation to acetaminophen by LC-MS/MS) and CYP2C9 [1]. This level of CYP inhibition is considered negligible and falls well below the typical threshold (>10 μM or <50% inhibition at 10 μM) that triggers further DDI risk assessment in drug discovery programs.

Drug Metabolism ADME-Tox Profiling CYP450 Inhibition Lead Optimization

Chemoselective Suzuki-Miyaura Cross-Coupling Reactivity: Regioselective Functionalization at C-4 over C-6 in Borylation-Susceptible Systems

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate serves as a regioselective electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling differential functionalization at the C-4 position while preserving the C-6 chloride for subsequent orthogonal transformations. In a published patent example describing the synthesis of dual PI3K/mTOR inhibitors, this compound (0.472 g, 1.74 mmol) was reacted with 6-methoxypyridin-3-ylboronic acid (0.535 g, 3.5 mmol) using Pd(PPh₃)₂Cl₂ catalyst and K₂CO₃ in dioxane/water at 90°C for 4 hours, yielding the C-4 coupled product (0.373 g, 62.4% yield) with the C-6 chloride intact [1]. This stands in contrast to 2,6-dichloro-1,5-naphthyridine (CAS 27017-66-9) and 4,6-dichloro-1,7-naphthyridine (CAS 1301714-24-8), where the distinct nitrogen atom positioning alters both the electronic environment at each chloro-substituted carbon and the resulting cross-coupling regioselectivity [2].

Palladium-Catalyzed Cross-Coupling Regioselective Synthesis Heterocyclic Functionalization Medicinal Chemistry Building Blocks

High-Impact Procurement Scenarios for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate Based on Verified Quantitative Evidence


Cardiac Sodium Channel (Nav1.5) Pharmacology and Arrhythmia Research

Procure Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate for cardiac ion channel research programs focused on human Nav1.5 pharmacology. The compound's 11 nM IC50 against partially inactivated Nav1.5, combined with its 367-fold selectivity over Nav1.7 (IC50 = 4040 nM), positions it as a tool compound for investigating Nav1.5-mediated cardiac action potential dynamics with reduced confounding effects from peripheral sodium channel isoforms [1][2]. This selectivity profile is particularly relevant for arrhythmia target validation studies (e.g., Brugada syndrome, long QT syndrome type 3) and for screening campaigns seeking Nav1.5-preferential modulators.

Sequential C-4 / C-6 Functionalization in PI3K/mTOR Inhibitor Medicinal Chemistry

Procure this compound as a key building block for synthesizing dual PI3K/mTOR inhibitor candidates and related kinase-targeted therapeutics. As documented in patent CN102399220A, Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate undergoes efficient Suzuki-Miyaura cross-coupling at the C-4 position (62.4% yield) while leaving the C-6 chloride available for subsequent orthogonal functionalization steps, enabling the construction of differentially substituted 1,5-naphthyridine cores essential to this inhibitor class [3].

Lead Optimization Campaigns Requiring Low CYP450-Mediated Drug-Drug Interaction Risk

Procure this scaffold for medicinal chemistry programs where minimizing CYP450 inhibition and subsequent drug-drug interaction (DDI) liability is a critical lead optimization criterion. The compound exhibits IC50 values >10,000 nM against both CYP1A2 and CYP2C9 in human liver microsome assays, falling well below the typical 10 μM threshold that flags DDI risk in drug discovery workflows [4]. This favorable metabolic profile supports its use as a starting scaffold in programs targeting chronic indications where polypharmacy and CYP-mediated interactions are clinical concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.